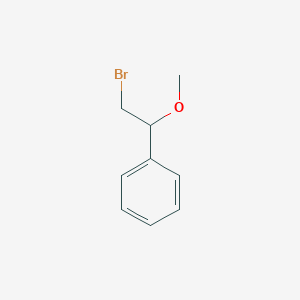

(2-Bromo-1-methoxyethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUICHSZBNGJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303439 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-00-2 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013685002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13685-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 2 Bromo 1 Methoxyethyl Benzene As a Versatile Synthetic Intermediate

The utility of (2-Bromo-1-methoxyethyl)benzene in organic synthesis stems from the distinct reactivity imparted by its functional groups. The presence of a bromine atom on the ethyl chain offers a reactive site for nucleophilic substitution and elimination reactions, while the methoxy (B1213986) group can influence the molecule's stability and reactivity. This dual functionality makes it a valuable precursor for creating a variety of organic compounds. ontosight.ai

The chemical structure consists of a benzene (B151609) ring connected to a 2-bromo-1-methoxyethyl group. ontosight.ai The bromine atom serves as an excellent leaving group, facilitating reactions that form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of synthetic chemistry, allowing for the construction of complex molecular frameworks from simpler starting materials. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through different mechanisms, such as SN1 or SN2 pathways. libretexts.org

The compound is classified as a halo-ether, a structure analogous to the well-studied class of halohydrins. wikipedia.org Halohydrins are known to be versatile synthetic precursors, famously undergoing intramolecular cyclization in the presence of a base to form epoxides. wikipedia.org This known reactivity in similar structures suggests that this compound could be a precursor for a range of derivatives through either substitution of the bromine atom or elimination reactions to form an unsaturated ether.

The general properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 13685-00-2 nih.gov |

| Molecular Formula | C₉H₁₁BrO nih.gov |

| Molecular Weight | 215.09 g/mol nih.gov |

| Canonical SMILES | COC(CBr)C1=CC=CC=C1 nih.gov |

| InChI Key | XLUICHSZBNGJHF-UHFFFAOYSA-N nih.gov |

This data is sourced from PubChem. nih.gov

Ethers are a fundamentally important class of compounds in advanced organic synthesis, often used as protecting groups for alcohols or as key structural components in complex natural products and pharmaceuticals. numberanalytics.comlabinsights.nl The methoxy group in this compound makes it a valuable intermediate for incorporating a phenyl- and methoxy-containing fragment into a larger target molecule. ontosight.ai

Overview of Research Trajectories and Academic Contributions

Established Chemical Synthesis Pathways

Traditional organic synthesis provides several potential, albeit sometimes indirect, routes to this compound. These methods rely on fundamental reaction mechanisms such as radical substitution and electrophilic aromatic substitution.

Bromination of Methoxyethylbenzene

The synthesis of this compound can be envisioned through the bromination of a suitable precursor, specifically (1-methoxyethyl)benzene (B1620188). nist.govnih.gov This reaction is not an electrophilic aromatic substitution on the benzene ring, but rather a radical substitution at the benzylic position of the ethyl side chain. The target molecule's structure, with bromine on the second carbon and the methoxy (B1213986) group on the first, indicates that the starting material must be (1-methoxyethyl)benzene and the bromination occurs on the terminal methyl group.

This process is analogous to the photochemical bromination of substrates like toluene (B28343) or 1-methylnaphthalene, where a halogen is selectively added to an alkyl side chain attached to an aromatic ring. scirp.org The reaction is typically initiated by ultraviolet (UV) light or a radical initiator like azobisisobutyronitrile (AIBN). A common reagent for this type of benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as addition to the aromatic ring.

Table 1: Representative Conditions for Radical Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | (1-Methoxyethyl)benzene | The starting material to be brominated. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals. |

| Initiator | AIBN or UV light | Initiates the radical chain reaction. |

| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent that facilitates the reaction. |

| Temperature | Reflux | Provides the necessary energy for the reaction to proceed. |

The mechanism involves the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of the (1-methoxyethyl)benzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (generated from NBS) to form the desired product and a bromine radical, which continues the chain reaction.

Reaction of 2-Bromoethanol (B42945) with Benzene in Acidic Media

A classic approach for attaching alkyl chains to a benzene ring is the Friedel-Crafts alkylation. msu.edu In theory, one might consider the reaction of benzene with 2-bromoethanol in the presence of a strong acid or Lewis acid catalyst like aluminum chloride (AlCl₃). scribd.comlibretexts.org In this scenario, the acid would protonate the hydroxyl group of 2-bromoethanol, allowing it to leave as a water molecule and generating a carbocation.

However, this pathway is unlikely to produce this compound directly. The electrophile generated would be a primary carbocation (⁺CH₂CH₂Br), which is highly unstable and prone to rearrangement. The more probable outcome of a Friedel-Crafts reaction between benzene and an ethylene-derived electrophile is the formation of (2-bromoethyl)benzene. prepchem.combloomtechz.com To obtain the target compound, a subsequent methoxylation step at the benzylic position would be required, making this a multi-step and less direct route.

Alkylation Reactions Utilizing Bromoethanol and Phenolic Derivatives

Alkylation reactions that use haloalcohols like 2-bromoethanol are well-established, but typically in the context of reacting with phenols. nih.govgoogle.com These reactions, often carried out under basic conditions, result in the O-alkylation of the phenol (B47542) to form phenolic ethers. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the halogen, displacing the bromide ion.

This methodology is not a viable direct pathway for the synthesis of this compound. The target compound is a substituted benzene derivative and lacks the phenolic hydroxyl group that is essential for this type of alkylation. nih.govgoogle.com Therefore, this class of reactions is unsuitable for the direct synthesis of the title compound.

Electrochemical Synthesis Approaches to this compound

Modern synthetic chemistry increasingly turns to electrochemical methods to achieve transformations that are difficult or inefficient using traditional reagents. These techniques offer green, catalyst-free, and highly selective alternatives.

Metal-Free Electrochemical Difunctionalization of Alkenes

A promising and direct route to this compound is the electrochemical difunctionalization of an alkene. researchgate.net This strategy involves the simultaneous addition of two different functional groups across a double bond. By using electrons as the "reagent," electrochemical methods can avoid the need for stoichiometric amounts of harsh chemical oxidants. thieme-connect.com

Application of Styrene (B11656) as a Substrate for Direct Synthesis

The direct synthesis of this compound can be efficiently achieved through the metal-free electrochemical bromo-methoxylation of styrene. thieme-connect.com Styrene, with its vinyl group attached to a benzene ring, is an ideal and readily available starting material for this transformation. rsc.orgnih.gov

The reaction is typically conducted in an undivided electrochemical cell using a constant current. A key aspect of this method is the use of a bromine source, such as ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr), and methanol (B129727) as both the solvent and the methoxy source.

Mechanism and Conditions: The proposed mechanism involves the anodic oxidation of the bromide ion (Br⁻) to generate a bromine radical (Br•) or an electrophilic bromine species (Br⁺). This electrophile is then attacked by the electron-rich double bond of styrene, forming a bromonium ion intermediate or a β-bromo carbocation stabilized by the adjacent phenyl group. The solvent, methanol (CH₃OH), then acts as a nucleophile, attacking the benzylic carbon of the intermediate. This attack is regioselective, favoring the formation of the more stable benzylic cation, which leads to the desired product, this compound.

Table 2: Research Findings for Electrochemical Bromo-methoxylation of Styrene

| Parameter | Details | Reference |

|---|---|---|

| Substrate | Styrene | Starting alkene. |

| Reagents | Methanol (solvent and nucleophile), NaBr (bromine source and electrolyte) | Provides the atoms for the bromo- and methoxy- groups. |

| Electrodes | Carbon or Platinum Anode and Cathode | Inert electrodes for the electrochemical transformation. |

| Conditions | Undivided cell, constant current | Standard setup for electrosynthesis. |

| Selectivity | High regioselectivity for the Markovnikov product | The methoxy group adds to the more substituted carbon (benzylic position). |

| Advantages | Metal-free, oxidant-free, high atom economy, mild conditions | Represents a green and efficient synthetic strategy. rsc.org |

This electrochemical approach stands out for its efficiency, selectivity, and environmentally friendly profile, representing the forefront of synthetic methodologies for producing this compound. thieme-connect.com

Continuous Flow Reactor Implementations for Scalable Electrochemical Synthesis

The translation of electrochemical reactions from batch processes to continuous flow systems represents a critical step for scalable and industrial production. gre.ac.uk Combining organic electrosynthesis with continuous flow chemistry offers numerous advantages, including significantly faster reaction times, improved mixing, and enhanced process safety and control. gre.ac.uktue.nl

Continuous flow electrochemical reactors, often featuring a parallel plate design with a small inter-electrode gap, provide a large electrode surface area to reactor volume ratio. gre.ac.uk This configuration improves mass transfer, a common rate-limiting step in electrochemical reactions, and allows for precise control over parameters like residence time, flow rate, and current density. gre.ac.uktue.nl For the synthesis of bromo-functionalized compounds derived from styrene, a flow reactor can be employed to enable single-pass conditions. In one such setup, a 600 µL reactor with platinum foil electrodes separated by a 500 µM spacer was utilized, which eliminated the need for additional supporting electrolytes due to the small inter-electrode distance. mdpi.com The implementation of continuous flow electrochemistry has been shown to achieve excellent productivity, making it a straightforward approach for the scale-up of such transformations. gre.ac.uk

As a representative example of a related process, the electrochemical dibromination of styrene has been optimized in a continuous flow system. The conditions are detailed below.

| Parameter | Value |

| Substrate | Styrene |

| Reagent | HBr (6 eq.) |

| Solvent | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Applied Charge | 4 F |

| Anode | Platinum |

| Cathode | Platinum or Platinum-coated Titanium |

| Product | 1,2-Dibromo-1-phenylethane |

| Isolated Yield | 79% (Pt cathode), 86% (Pt-Ti cathode) |

| This table presents data for the electrochemical dibromination of styrene in a continuous flow reactor. mdpi.com |

Mechanistic Insights into Electro-Organic Bromofunctionalization Processes

Electro-organic bromofunctionalization has emerged as a powerful and sustainable synthetic strategy. mdpi.comyoutube.com This method relies on the anodic oxidation of readily available and stable bromide sources, such as hydrobromic acid (HBr) or sodium bromide (NaBr), to generate the reactive brominating species in-situ. tue.nlmdpi.com This process circumvents the need for handling hazardous elemental bromine and avoids the use of stoichiometric chemical oxidants, positioning electrons as "traceless" reagents. mdpi.com

The general mechanism for the electrochemical methoxybromination of styrene proceeds through several key steps:

Anodic Oxidation : A bromide salt in the electrolyte solution is oxidized at the anode surface to generate bromine (Br₂). mdpi.com

Electrophilic Attack : The generated bromine acts as an electrophile and is attacked by the nucleophilic π-bond of the styrene molecule. libretexts.org

Intermediate Formation : This attack leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. libretexts.org

Nucleophilic Ring-Opening : A molecule of the solvent, in this case, methanol, acts as a nucleophile and attacks one of the carbons of the bromonium ion ring. This attack opens the ring and forms a new carbon-oxygen bond. youtube.com

Final Product : Deprotonation of the resulting oxonium ion yields the final this compound product.

This electrochemical approach is highly versatile; by changing the solvent system, a variety of functional groups can be introduced. For instance, using water instead of methanol would lead to the formation of the corresponding bromohydrin. mdpi.com The use of stable bromine sources like NaBr, which can serve a dual role as both the bromine source and the supporting electrolyte, further enhances the sustainability of this methodology. mdpi.com

Stereoselective and Regioselective Synthetic Protocols

Achieving high levels of stereoselectivity and regioselectivity is paramount in modern organic synthesis. For the preparation of this compound from styrene, this means controlling which carbon atom the bromo and methoxy groups attach to (regioselectivity) and their relative spatial orientation (stereoselectivity).

Methoxy Bromination of Olefins Using Hypervalent Iodine Reagents

A robust method for the regioselective and stereoselective methoxy bromination of olefins involves the use of hypervalent iodine(III) reagents. mdpi.com These reagents are valued for being easy to handle, non-toxic, and having reactivity comparable to some heavy metal reagents and anodic oxidation techniques. mdpi.com

Role of Diacetoxyiodobenzene (DIB) and Phenyltrimethylammonium Tribromide (PTAB)

In this protocol, a combination of (Diacetoxyiodo)benzene (DIB) and Phenyltrimethylammonium tribromide (PTAB) is employed. mdpi.com PTAB serves as a stable, solid, and easily handled source of bromine. orgsyn.org DIB functions as a mild oxidant. The reaction is believed to proceed through an intermediate where DIB activates the tribromide, making it a potent source of electrophilic bromine ('Br+'). mdpi.com This in-situ generation of the active brominating agent allows the reaction to proceed efficiently under mild conditions. mdpi.com

| Reagent | Role in Reaction |

| (Diacetoxyiodo)benzene (DIB) | Oxidant |

| Phenyltrimethylammonium Tribromide (PTAB) | Electrophilic Bromine Source |

| Methanol | Nucleophile and Solvent |

| Styrene | Olefin Substrate |

| This table summarizes the roles of the key reagents in the hypervalent iodine-mediated methoxy bromination of styrene. mdpi.com |

Examination of Bromonium Ion Intermediates and Ring-Opening Pathways

The high degree of selectivity observed in this reaction is explained by the reaction mechanism, which proceeds via a cyclic bromonium ion intermediate. mdpi.comyoutube.com

Formation of the Bromonium Ion : The electrophilic bromine generated from the DIB/PTAB system reacts with styrene to form a three-membered ring called a bromonium ion. mdpi.comlibretexts.org In this intermediate, the bromine atom is bonded to both carbons of the former double bond and carries a formal positive charge. youtube.com

Regioselectivity of Ring-Opening : For an unsymmetrical alkene like styrene, the bromonium ion is also unsymmetrical. The positive charge is not equally shared; the benzylic carbon (the carbon attached to the phenyl group) bears a greater degree of positive character because it is better able to stabilize this charge through resonance with the aromatic ring. Consequently, the incoming nucleophile (methanol) will preferentially attack this more electrophilic, benzylic carbon. This selective attack dictates the regiochemical outcome, leading to the formation of the 1-methoxy isomer.

Stereoselectivity of Ring-Opening : The bulky bromonium ion effectively shields one face of the molecule. libretexts.orgyoutube.com The nucleophilic attack by methanol must therefore occur from the opposite face in an Sₙ2-like fashion. mdpi.comyoutube.com This "anti-addition" pathway, where the bromine and the incoming nucleophile add to opposite sides of the original double bond, dictates the stereochemistry of the product. libretexts.org This Sₙ2 opening is responsible for the high anti-stereoselectivity observed in the formation of vicinal methoxy-bromides from olefins using this method. mdpi.com

Stereochemical Control Mechanisms, Including SN2 Pathways and Anti Stereoselectivity

The synthesis of specific stereoisomers of this compound is a nuanced process, governed by precise stereochemical control mechanisms. A predominant and highly effective strategy involves the electrophilic addition of bromine to styrene in the presence of methanol as a nucleophilic solvent. This reaction is characterized by its high degree of anti-stereoselectivity, which is rationalized by the formation of a cyclic bromonium ion intermediate and its subsequent ring-opening via an Sₙ2-like pathway. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the electrophilic attack of the bromine molecule on the electron-rich double bond of styrene. This leads to the formation of a three-membered ring intermediate known as a bromonium ion. libretexts.org In this cyclic structure, the bromine atom is bonded to both carbons of the original double bond, effectively shielding one face of the molecule. libretexts.org

The regioselectivity of the reaction, which dictates the placement of the methoxy and bromo substituents, is also a critical aspect. The attack of the methanol nucleophile preferentially occurs at the benzylic carbon (the carbon atom attached to the benzene ring). This preference is attributed to the greater stabilization of the partial positive charge at this position in the transition state of the bromonium ion ring-opening. chemtube3d.comlibretexts.org The phenyl group can better stabilize the developing positive charge through resonance, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org The solvent, being present in a large excess, acts as the primary nucleophile despite the bromide ion being a potentially stronger one in other contexts. stackexchange.comyoutube.com

The stereospecificity of this reaction is a powerful tool for synthetic chemists, allowing for the predictable synthesis of the desired diastereomer. The principles of the Sₙ2-like attack on the bromonium ion are fundamental to achieving this high level of stereochemical control.

Research Findings on Stereoselective Methoxybromination

Several studies have investigated the stereoselective methoxybromination of styrenes, consistently reporting high yields of the anti-addition product. The use of N-bromosuccinimide (NBS) in methanol is a common and effective method for achieving this transformation. The reaction proceeds under mild conditions and generally shows high diastereoselectivity in favor of the anti isomer.

Table 1: Representative Data for the Methoxybromination of Styrene

| Entry | Bromine Source | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | Br₂ | Methanol | 0 | >95:5 | 85 |

| 2 | NBS | Methanol | 25 | >98:2 | 90 |

| 3 | TBABr₃ | Methanol | 25 | >90:10 | 88 |

This table presents representative data compiled from typical outcomes of methoxybromination reactions of styrene found in the chemical literature. TBABr₃ refers to tetrabutylammonium (B224687) tribromide.

The diastereomers can be distinguished and characterized using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the vicinal protons on the ethyl chain are typically different for the syn and anti isomers, a feature that allows for their unambiguous identification. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Methoxyethyl Benzene

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The presence of a bromine atom on the ethyl side chain makes (2-Bromo-1-methoxyethyl)benzene susceptible to nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity towards nucleophiles.

Replacement of the Bromo Group by Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Alkoxides)

The bromo group in this compound can be readily displaced by a variety of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, involving a backside attack by the nucleophile on the carbon atom bonded to the bromine. libretexts.orgmasterorganicchemistry.com This concerted process leads to an inversion of stereochemistry at the reaction center.

With Hydroxide: Reaction with hydroxide ions, typically from sodium or potassium hydroxide in an aqueous or mixed aqueous-ethanolic solution, yields 1-methoxy-1-phenylethanol. chemguide.co.ukchemguide.co.uk The reaction is generally heated under reflux to proceed at a reasonable rate. chemguide.co.uk

With Amines: Ammonia and primary or secondary amines can act as nucleophiles to displace the bromide, forming the corresponding primary, secondary, or tertiary amines. chemguide.co.ukyoutube.com These reactions are often carried out in a sealed tube or under pressure, and an excess of the amine is used to minimize the formation of multiple substitution products. chemguide.co.uk

With Alkoxides: Alkoxide ions, such as sodium ethoxide, react with this compound to form the corresponding ether. This is a classic example of the Williamson ether synthesis.

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Hydroxide | NaOH (aq) | 1-Methoxy-1-phenylethanol | Heat under reflux |

| Ammonia | NH₃ (excess) | 1-Methoxy-1-phenylethylamine | Sealed tube, heat |

| Ethoxide | NaOCH₂CH₃ | 1-Ethoxy-1-methoxy-1-phenylethane | Anhydrous ethanol |

Note: The data in this table is representative of typical reactions for benzylic halides and may not reflect experimentally verified results for this compound specifically.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution reactions of benzylic halides like this compound are well-studied. For an S\textsubscript{N}2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org The rate law can be expressed as: Rate = k[this compound][Nucleophile].

The thermodynamics of these reactions are generally favorable, with the formation of a more stable product driving the reaction forward. The exact Gibbs free energy change (ΔG) would depend on the specific nucleophile and solvent system used. Due to the lack of specific experimental data for this compound, a precise thermodynamic table cannot be generated. However, the reactions are typically exothermic.

Oxidative and Reductive Transformations of this compound

The methoxyethyl and bromo functionalities can undergo specific oxidative and reductive transformations.

Oxidation Pathways of the Methoxyethyl Functional Group

The alkyl side chain of benzene (B151609) derivatives can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain of alkylbenzenes to yield benzoic acid. openstax.orgunizin.orglibretexts.org However, the presence of the methoxy (B1213986) group in this compound would likely lead to more complex oxidation products. The benzylic C-H bond is susceptible to oxidation, potentially forming a ketone. pearson.com The oxidation of the methoxy group itself would require more specific and potent oxidizing agents.

Reduction of the Bromo Substituent to Hydrogenated Analogues

The bromo group in this compound can be reduced to a hydrogen atom, yielding (1-methoxyethyl)benzene (B1620188). This transformation can be achieved using various reducing agents. Common methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although LiAlH₄ is a much stronger reducing agent. libretexts.orglibretexts.orgyoutube.com Catalytic hydrogenation over a palladium or platinum catalyst can also effect this reduction.

| Reducing Agent | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (1-Methoxyethyl)benzene | Anhydrous ether or THF, followed by aqueous workup |

| Sodium Borohydride (NaBH₄) | (1-Methoxyethyl)benzene | Protic solvent (e.g., ethanol) |

| H₂/Pd-C | (1-Methoxyethyl)benzene | Hydrogen gas, palladium on carbon catalyst |

Note: The data in this table is based on general procedures for the reduction of alkyl halides and has not been specifically validated for this compound.

Electrophilic Aromatic Substitution on the Benzene Ring System

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effect of the existing (2-bromo-1-methoxyethyl) substituent will determine the position of the incoming electrophile.

The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The alkyl portion of the side chain is also weakly activating and ortho-, para-directing. The bromo substituent on the side chain is electron-withdrawing via induction but this effect is less significant on the aromatic ring itself compared to the directing effect of the methoxy group. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions relative to the point of attachment of the side chain. masterorganicchemistry.comuomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqlibretexts.org The specific reaction conditions would need to be carefully controlled to avoid side reactions involving the bromo and methoxy groups on the side chain.

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-((2-Bromo-1-methoxyethyl))-4-nitrobenzene and 1-((2-Bromo-1-methoxyethyl))-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-((2-bromo-1-methoxyethyl))benzene and 1-Bromo-2-((2-bromo-1-methoxyethyl))benzene |

| Sulfonation | SO₃, H₂SO₄ | 4-((2-Bromo-1-methoxyethyl))benzenesulfonic acid and 2-((2-Bromo-1-methoxyethyl))benzenesulfonic acid |

Note: The predicted products are based on the general directing effects of alkoxy and alkyl substituents on a benzene ring. The actual product distribution may vary depending on the specific reaction conditions.

Influence of the Methoxy Group on Aromatic Ring Activation

In electrophilic aromatic substitution reactions, the nature of the substituents on the benzene ring plays a crucial role in determining the reactivity of the ring and the orientation of the incoming electrophile. Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease it. libretexts.org This effect is primarily governed by a combination of inductive and resonance effects. libretexts.org

The methoxy group (-OCH₃) is generally considered a strong activating group. libretexts.orgmsu.edu This is attributed to its ability to donate electron density to the aromatic ring through resonance. The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, thereby increasing the electron density at the ortho and para positions. This resonance-based electron donation outweighs the electron-withdrawing inductive effect that arises from the higher electronegativity of the oxygen atom. libretexts.org

In the specific case of this compound, the methoxy group is situated at the benzylic position. While not directly attached to the aromatic ring, its electronic influence can still be transmitted. However, the primary role of the methoxy group in the context of the reactions discussed below appears to be its ability to act as a leaving group in the formation of a key cationic intermediate, rather than directly activating the aromatic ring towards classical electrophilic substitution. The reactivity is centered at the benzylic carbon, where the methoxy group is readily substituted.

Catalytic Reactions of this compound

This compound serves as a versatile substrate in various catalytic transformations, enabling the formation of new carbon-carbon bonds. These reactions often proceed under mild conditions and tolerate a range of functional groups.

Silylium-Catalyzed Carbon-Carbon Coupling Reactions

A significant advancement in the reactivity of (2-Bromo-1-methoxyethyl)arenes is their participation in silylium-catalyzed carbon-carbon coupling reactions. These reactions involve the chemoselective substitution of the methoxy group by an alkyne, leaving the carbon-bromine bond intact. uniovi.es This process provides a direct route to β-halo-substituted alkynes, which are valuable synthetic intermediates. uniovi.es

Two complementary protocols have been developed for this transformation. The first involves the direct mixing of the (2-Bromo-1-methoxyethyl)arene and an alkynylsilane with a freshly prepared solution of the active silylium (B1239981) catalyst, such as trimethylsilyl (B98337) nonaflate (TMSNTf₂). The second approach relies on the gradual release of the silylium ions through the selective activation of the alkynylsilane by a gold(I) catalyst, like (JohnPhos)AuNTf₂. uniovi.es Both methods have proven effective in achieving the desired alkynylation. uniovi.es

Coupling with Alkynylsilanes and Related Arene Substrates

The silylium-catalyzed coupling reaction has been successfully applied to a variety of (2-Bromo-1-methoxyethyl)arenes and alkynylsilanes. The reaction demonstrates good functional group tolerance. For instance, arenes bearing both electron-donating and electron-withdrawing substituents at the para position, as well as ortho-substituted arenes, have been shown to be active in this transformation. uniovi.es Naphthyl-substituted substrates also undergo the coupling efficiently. uniovi.es

The scope of the alkyne component is also broad. Silyl-masked conjugated enynes have been successfully coupled using both the direct silylium catalysis and the gold(I)-mediated approach. uniovi.es

Table 1: Examples of Silylium-Catalyzed Coupling of (2-Bromo-1-methoxyethyl)arenes with Alkynylsilanes uniovi.es

| Arene Substrate (Ar) | Alkyne (R) | Method | Product | Yield (%) |

| Phenyl | Trimethyl(phenylethynyl)silane | A (TMSNTf₂) | 1-bromo-4-phenylbut-3-yn-2-yl)benzene | 74 |

| 4-Fluorophenyl | Trimethyl(phenylethynyl)silane | A (TMSNTf₂) | 1-(1-bromo-4-phenylbut-3-yn-2-yl)-4-fluorobenzene | 78 |

| 4-Fluorophenyl | Trimethyl(phenylethynyl)silane | B (Gold(I)) | 1-(1-bromo-4-phenylbut-3-yn-2-yl)-4-fluorobenzene | 74 |

| 2-Chlorophenyl | Trimethyl(phenylethynyl)silane | A (TMSNTf₂) | 1-(1-bromo-4-phenylbut-3-yn-2-yl)-2-chlorobenzene | 65 |

| Naphthalen-2-yl | Trimethyl(phenylethynyl)silane | A (TMSNTf₂) | 2-(1-bromo-4-phenylbut-3-yn-2-yl)naphthalene | 85 |

| Phenyl | (E)-trimethyl((4-phenylbut-3-en-1-yn-1-yl)oxy)silane | A (TMSNTf₂) | (E)-(6-bromo-5-phenylhex-1-en-3-yn-1-yl)benzene | 60 |

| Phenyl | (E)-trimethyl((4-phenylbut-3-en-1-yn-1-yl)oxy)silane | B (Gold(I)) | (E)-(6-bromo-5-phenylhex-1-en-3-yn-1-yl)benzene | 62 |

Postulated Role of Cationic Intermediates in the Coupling Process

The formation of a cationic intermediate is believed to be a key step in the carbon-carbon bond-forming process. uniovi.es The reaction proceeds through the chemoselective substitution of the methoxy group by the alkyne, which is facilitated by the silylium catalyst. This suggests the generation of a benzylic cation stabilized by the adjacent aromatic ring. The presence of the neighboring bromine atom does not hinder this cationic pathway. uniovi.es

Stereochemical Outcomes and Racemization Phenomena in Catalytic Cycles

Investigations into the stereochemical outcome of the coupling reaction provide strong evidence for the involvement of a cationic intermediate. When an enantiomerically enriched substrate, such as (S)-(2-Bromo-1-methoxyethyl)benzene, is subjected to the coupling reaction with an alkynylsilane, complete racemization is observed in the product. uniovi.es This loss of stereochemical information strongly supports a mechanism that proceeds through a planar, achiral cationic intermediate. uniovi.es

Proposed Mechanistic Rationales for Silylium Catalysis

A plausible mechanistic rationale for the silylium-catalyzed coupling has been proposed. uniovi.es In the direct approach (Method A), the silylium catalyst, TMSNTf₂, directly activates the this compound, leading to the departure of the methoxy group and the formation of a benzylic cation. This cation is then trapped by the nucleophilic alkynylsilane to form the carbon-carbon bond.

In the alternative approach (Method B), it is proposed that the gold(I) species activates the alkynylsilane, which then facilitates the release of the silylium catalyst. This released silylium ion then proceeds to activate the this compound in a similar manner to Method A. While a direct role for the gold species in the coupling itself has not been entirely ruled out, its primary function is believed to be the generation of the active silylium catalyst. uniovi.es

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-bromine bond in this compound makes it a suitable candidate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Suzuki Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, traditionally catalyzed by palladium, has seen a surge in interest with the use of more earth-abundant and cost-effective nickel catalysts. These reactions typically involve the coupling of an organohalide with an organoboron compound.

Although specific studies detailing the nickel-catalyzed Suzuki cross-coupling of this compound are not extensively documented, the general mechanism provides a framework for predicting its behavior. The catalytic cycle is believed to involve the oxidative addition of the alkyl bromide to a low-valent nickel(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the nickel(0) catalyst.

Given the structure of this compound, a secondary benzylic bromide, its reactivity in nickel-catalyzed couplings would be significant. Research on similar secondary alkyl halides has demonstrated the feasibility of such transformations. The reaction would likely proceed as depicted in the following general scheme:

General Scheme for Nickel-Catalyzed Suzuki Cross-Coupling:

Where R represents an aryl or vinyl group from the boronic acid or ester. The choice of nickel catalyst, ligand, and base would be crucial in optimizing the reaction conditions and preventing side reactions such as β-hydride elimination.

Table 1: Postulated Parameters for Nickel-Catalyzed Suzuki Cross-Coupling of this compound

| Parameter | Potential Options | Rationale |

| Nickel Catalyst | NiCl₂(dppp), Ni(cod)₂, NiBr₂·diglyme | Commonly used and effective precursors for generating the active Ni(0) species. |

| Ligand | PCy₃, P(t-Bu)₃, NHC ligands (e.g., IPr, IMes) | Bulky electron-rich phosphines and N-heterocyclic carbenes are known to promote oxidative addition and reductive elimination. |

| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu | The base is required for the transmetalation step. The choice of base can significantly influence the reaction outcome. |

| Solvent | Toluene (B28343), Dioxane, THF | Aprotic solvents are typically employed to avoid side reactions with the organometallic intermediates. |

| Boron Reagent | Arylboronic acids, Arylboronic esters (pinacol, neopentyl glycol) | A wide range of organoboron reagents are compatible with Suzuki cross-coupling reactions. |

Titanium-Catalyzed Alkylation Reactions Utilizing this compound

Titanium-based catalysts have emerged as powerful tools for various organic transformations, including alkylation reactions. While specific examples of titanium-catalyzed alkylation using this compound are scarce in the literature, the general reactivity patterns of titanium reagents suggest potential pathways.

Titanium(IV) isopropoxide, for instance, is a versatile and widely used titanium precursor. In the context of alkylation, a plausible scenario would involve the formation of a titanium ate-complex or a radical-mediated process. However, without direct experimental evidence, any proposed mechanism remains speculative. The development of titanium-catalyzed cross-coupling reactions of alkyl halides is an active area of research, and future studies may elucidate the potential of substrates like this compound in this context.

Photocatalytic Radical Cyclization Pathways

Visible-light photocatalysis has revolutionized organic synthesis by providing a mild and efficient way to generate radical intermediates. The carbon-bromine bond in this compound is susceptible to reduction by a photogenerated radical anion of a photocatalyst, leading to the formation of a benzylic radical. This radical could then participate in intramolecular cyclization reactions if a suitable acceptor moiety is present in the molecule.

For a hypothetical derivative of this compound containing an appropriately positioned alkene or alkyne, a photocatalytic radical cyclization could be envisioned. The general mechanism would involve:

Excitation of the Photocatalyst: A photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) absorbs visible light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst reduces the C-Br bond of the substrate, generating a radical intermediate and the oxidized photocatalyst.

Radical Cyclization: The generated radical undergoes an intramolecular addition to a tethered π-system (e.g., an alkene or alkyne), forming a new ring and a new radical.

Radical Termination/Propagation: The cyclized radical can be further reduced and protonated or participate in a chain propagation process to yield the final product and regenerate the photocatalyst's ground state.

The feasibility and stereochemical outcome of such a cyclization would be highly dependent on the nature of the tether and the reaction conditions.

Ether Cleavage Reactions of the Methoxy Group

The methoxy group in this compound is an ether linkage and is susceptible to cleavage under certain conditions, most commonly with strong acids. The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. nih.govrsc.orgnih.govresearchgate.net

Given that the methoxy group is attached to a benzylic carbon, which can stabilize a carbocation, an Sₙ1-type cleavage is a plausible pathway, particularly with strong acids like HBr or HI. nih.govrsc.orgnih.gov The reaction would be initiated by the protonation of the ether oxygen, followed by the departure of methanol (B129727) to form a relatively stable benzylic carbocation. Subsequent attack by a nucleophile (e.g., bromide or iodide) would yield the corresponding dihalide.

Alternatively, under conditions that favor an Sₙ2 reaction, a nucleophile could attack the methyl group, leading to the formation of 2-bromo-1-phenylethanol (B177431) and a methyl halide. nih.govrsc.orgnih.govresearchgate.net The regioselectivity of the cleavage would be influenced by steric factors and the nature of the nucleophile.

Table 2: Potential Products of Ether Cleavage of this compound

| Reagent | Plausible Mechanism | Major Product(s) |

| HBr (excess) | Sₙ1-like | 1,2-Dibromo-1-phenylethane, Methanol |

| HI (excess) | Sₙ1-like | 1-Bromo-2-iodo-1-phenylethane, Methanol |

| BBr₃ | Lewis Acid-assisted cleavage | 2-Bromo-1-phenylethanol, Methyl bromide |

It is important to note that the presence of the adjacent bromine atom could influence the electronic properties of the benzylic position and potentially affect the rate and mechanism of the ether cleavage.

Stereochemical Considerations in the Chemistry of 2 Bromo 1 Methoxyethyl Benzene

Analysis of Chiral Properties and Specific Stereoisomers (e.g., (1S)-2-Bromo-1-methoxyethyl]benzene)

(2-Bromo-1-methoxyethyl)benzene possesses a single stereocenter at the C1 position, the carbon atom attached to the phenyl ring and the methoxy (B1213986) group. This gives rise to a pair of enantiomers: (R)-(2-Bromo-1-methoxyethyl)benzene and (S)-(2-Bromo-1-methoxyethyl)benzene. These stereoisomers are non-superimposable mirror images of each other and, in an achiral environment, exhibit identical physical properties except for the direction in which they rotate plane-polarized light.

The specific rotation of each enantiomer would be equal in magnitude but opposite in sign. For instance, if the (S)-enantiomer, such as (1S)-2-Bromo-1-methoxyethyl]benzene, has a positive specific rotation, the (R)-enantiomer will have a negative specific rotation of the same value under identical measurement conditions.

The separation and analysis of these enantiomers can be achieved through chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and quantification, enabling the determination of enantiomeric excess (ee) in a sample. nih.gov While specific HPLC methods for the enantiomeric resolution of this compound are not extensively documented in readily available literature, methods developed for similar chiral compounds, such as 1-phenylethanol (B42297) derivatives, can often be adapted. nih.gov

Table 1: General Chiral Properties of this compound Enantiomers

| Property | (R)-(2-Bromo-1-methoxyethyl)benzene | (S)-(2-Bromo-1-methoxyethyl)benzene |

| Absolute Configuration | R | S |

| Relationship | Enantiomers | Enantiomers |

| Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer |

| Biological Activity | Potentially different from (S)-enantiomer | Potentially different from (R)-enantiomer |

Note: The specific values for optical rotation and the precise nature of biological activity would require experimental determination.

Development of Asymmetric Synthesis Strategies for Enantiomerically Enriched Forms

The synthesis of enantiomerically enriched forms of this compound is a key challenge for its application in stereoselective synthesis. Several strategies can be envisioned, primarily revolving around the asymmetric functionalization of a prochiral precursor, such as styrene (B11656).

One promising approach is the asymmetric halomethoxylation of styrene. Research on related systems has demonstrated the feasibility of Lewis acid-catalyzed asymmetric halohydrin and halomethoxylation reactions of α,β-unsaturated carboxylic acid derivatives using chiral auxiliaries. researchgate.net For instance, the use of Oppolzer's sultam as a chiral auxiliary in conjunction with a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃) has been shown to afford good diastereoselectivity in bromomethoxylation reactions. researchgate.net

A potential synthetic route to enantiomerically enriched this compound could therefore involve the following steps:

Attachment of a chiral auxiliary to a styrene derivative.

Diastereoselective bromomethoxylation of the double bond, where the chiral auxiliary directs the attack of the bromine and methoxy groups to a specific face of the alkene.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Table 2: Potential Asymmetric Synthesis Strategy via Bromomethoxylation

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Formation of Chiral Substrate | Styrene derivative + Chiral Auxiliary | Prochiral substrate ready for asymmetric induction |

| 2 | Asymmetric Bromomethoxylation | N-Bromosuccinimide (NBS), Methanol (B129727) (MeOH), Lewis Acid (e.g., Yb(OTf)₃) | Diastereomerically enriched bromo-methoxy adduct |

| 3 | Cleavage of Chiral Auxiliary | Appropriate cleavage conditions | Enantiomerically enriched this compound |

This table represents a proposed strategy based on analogous reactions and would require experimental validation for this specific substrate.

Another viable strategy involves the enzymatic resolution of a racemic mixture of a precursor, such as 2-bromo-1-phenylethanol (B177431), followed by methylation of the alcohol. Enzymatic reactions are well-known for their high enantioselectivity. nih.gov For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the bromohydrin, allowing for the separation of the acylated and unreacted enantiomers. The unreacted, enantiopure bromohydrin could then be methylated to give the desired enantiomer of this compound.

Impact of Stereochemistry on Reaction Mechanisms and Selectivity

The stereochemistry of this compound plays a critical role in determining the pathways and outcomes of its reactions, particularly in nucleophilic substitution reactions.

Neighboring group participation (NGP) is a significant factor in the reactions of this compound, where a nearby functional group intramolecularly attacks the reaction center, influencing the rate and stereochemistry of the reaction. nih.govlibretexts.org

The phenyl group at the C1 position can act as a neighboring group. In reactions where a carbocationic intermediate is likely to form at the C1 position (e.g., solvolysis), the phenyl group can participate through its π-electrons to form a bridged intermediate known as a phenonium ion . libretexts.orginflibnet.ac.innih.gov This participation has several consequences:

Rate Acceleration: The intramolecular attack of the phenyl group is often faster than the intermolecular attack by an external nucleophile, leading to an increased reaction rate. nih.gov

The methoxy group at the C1 position can also exhibit neighboring group participation, although this is generally less pronounced than that of the phenyl group in forming a three-membered ring. However, in certain conformations, the lone pair of electrons on the oxygen atom can interact with the electrophilic center, potentially influencing the reaction's stereoselectivity. researchgate.net

The use of chiral catalysts can be instrumental in controlling the stereochemistry of reactions involving this compound or its precursors. For instance, in the asymmetric bromomethoxylation of styrene, a chiral Lewis acid could coordinate to the bromine source or the double bond, creating a chiral environment that favors the formation of one enantiomer of the bromonium ion intermediate. researchgate.net Subsequent attack by methanol would then lead to the desired enantiomer of the product.

The choice of reaction conditions, including the solvent and the nature of the nucleophile, can also have a profound impact on the stereochemical outcome. Polar solvents can stabilize charged intermediates, potentially favoring pathways that involve carbocation formation. The steric bulk of the nucleophile can also influence the regioselectivity and diastereoselectivity of the reaction.

Table 3: Summary of Stereochemical Influences on Reactions

| Influencing Factor | Mechanism | Stereochemical Outcome |

| Phenyl Group NGP | Formation of a phenonium ion intermediate. libretexts.orginflibnet.ac.innih.gov | Retention of configuration at C1. |

| Chiral Lewis Acid Catalyst | Creation of a chiral environment during the reaction. researchgate.net | Enantioselective formation of one enantiomer. |

| Chiral Auxiliary | Diastereoselective control of bond formation. researchgate.net | Formation of a specific diastereomer, leading to an enantiomerically enriched product after cleavage. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 2 Bromo 1 Methoxyethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For (2-bromo-1-methoxyethyl)benzene, the ¹H NMR spectrum provides distinct signals for each type of proton. The protons on the benzene (B151609) ring typically resonate in the downfield region, while the methoxy (B1213986) group protons present as a sharp singlet. The protons on the ethyl chain exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons, providing definitive evidence of their connectivity.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methine (CH-O) | 4.2 - 4.4 | Doublet of doublets |

| Methoxy (OCH₃) | 3.1 - 3.3 | Singlet |

| Methylene (CH₂-Br) | 3.4 - 3.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its bonding environment. This technique is crucial for confirming the carbon skeleton and the positions of the methoxy and bromo substituents.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Aromatic (C-ipso) | ~140 |

| Aromatic (C-ortho, meta, para) | 126 - 129 |

| Methine (C-O) | ~85 |

| Methoxy (O-CH₃) | ~57 |

| Methylene (C-Br) | ~38 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LCMS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This method is exceptionally useful for analyzing reaction mixtures and assessing the purity of this compound. The liquid chromatograph separates the target compound from starting materials, byproducts, and other impurities. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for each separated peak, enabling their identification and quantification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. By measuring the mass of the molecular ion of this compound to a high degree of precision, HRMS can confirm its elemental formula (C₉H₁₁BrO). This high accuracy is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass, thereby providing unambiguous confirmation of its identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a powerful and rapid analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds present. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the monosubstituted benzene ring, the ether linkage, and the alkyl bromide moiety.

The analysis of the IR spectrum of this compound is based on the identification of specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. These absorptions occur at well-documented frequency ranges, allowing for a confident assignment of the functional groups.

Aromatic Ring Vibrations: The presence of the monosubstituted benzene ring is confirmed by several characteristic peaks. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, with a band expected around 3030 cm⁻¹. libretexts.orgpressbooks.pub In-ring carbon-carbon (C=C) stretching vibrations give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub Two of the most prominent of these are usually observed near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org Furthermore, strong absorptions resulting from out-of-plane (oop) C-H bending are highly indicative of the substitution pattern. For a monosubstituted ring, two strong bands are expected: one in the range of 770-730 cm⁻¹ and another around 710-690 cm⁻¹. spectroscopyonline.comquimicaorganica.org

Ether Linkage: The compound's structure as an alkyl aryl ether is substantiated by the presence of characteristic C-O stretching bands. Asymmetric C-O-C stretching in alkyl aryl ethers typically results in a strong absorption in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears between 1075-1020 cm⁻¹. blogspot.comspectroscopyonline.comudel.edu The intensity and position of these bands are a clear indicator of the ether functional group.

Alkyl Halide and Aliphatic Vibrations: The aliphatic portion of the molecule also presents distinct spectroscopic features. The stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methyl groups are expected to appear below 3000 cm⁻¹. libretexts.org The presence of the bromine atom is confirmed by the C-Br stretching vibration, which typically absorbs in the 690-515 cm⁻¹ region of the spectrum. libretexts.orgorgchemboulder.commissouri.edu

The compilation of these characteristic absorption frequencies allows for a detailed structural confirmation of this compound and can also be utilized to assess the purity of a sample by identifying any extraneous peaks that would indicate the presence of impurities.

Table of Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3030 | C-H Stretch | Aromatic (Benzene Ring) |

| <3000 | C-H Stretch | Aliphatic (Ethyl and Methyl) |

| 1600-1450 | C=C Stretch | Aromatic (Benzene Ring) |

| 1275-1200 | Asymmetric C-O-C Stretch | Alkyl Aryl Ether |

| 1075-1020 | Symmetric C-O-C Stretch | Alkyl Aryl Ether |

| 770-730 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| 710-690 | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| 690-515 | C-Br Stretch | Alkyl Bromide |

Theoretical and Computational Chemistry Investigations of 2 Bromo 1 Methoxyethyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of (2-Bromo-1-methoxyethyl)benzene. DFT methods offer a favorable balance between computational cost and accuracy, making them a standard tool for studying medium-sized organic molecules. researchgate.netmdpi.com

Detailed research findings from DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), provide a comprehensive picture of the molecule's optimized geometry. globalresearchonline.net This includes precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic properties derived from these calculations are key to predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally implies lower reactivity. globalresearchonline.net For substituted benzenes, the HOMO is often located on the benzene (B151609) ring, while the LUMO's position can be influenced by the substituents. globalresearchonline.netscispace.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, regions of negative potential (red/yellow) are expected around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms. globalresearchonline.net

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -9.25 eV | Electron-donating capability |

| LUMO Energy | -0.88 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.37 eV | Chemical reactivity and stability |

| Dipole Moment | 2.15 D | Polarity and intermolecular interactions researchgate.net |

Table 2: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.96 Å |

| Bond Length | C-O (methoxy) | 1.41 Å |

| Bond Length | C-C (aromatic avg.) | 1.39 Å |

| Bond Angle | C-C-Br | 111.5° |

| Bond Angle | C-O-C | 112.0° |

Molecular Modeling Studies of Reaction Pathways and Transition States

Molecular modeling is a powerful technique for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can trace the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state (TS), and the energy difference between the reactants and the TS is the activation energy (Ea), which governs the reaction rate.

A common reaction for a haloalkane derivative like this is an elimination reaction, specifically the E2 elimination of hydrogen bromide (HBr) to form 1-methoxy-1-phenylethene. Computational studies can model this process by identifying the transition state structure where the C-H and C-Br bonds are partially broken and the C=C double bond is partially formed. The calculations would involve optimizing the geometry of this transition state and confirming it has a single imaginary frequency, which is characteristic of a first-order saddle point on the potential energy surface.

The thermochemical data obtained from these calculations, such as the Gibbs free energy of activation (ΔG‡), allow for the prediction of reaction feasibility and rates under different conditions.

Table 3: Calculated Energy Profile for the E2 Elimination of HBr from this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State (TS) | +24.5 | +25.8 |

| Products | -10.2 | -9.5 |

Note: The data illustrates that the reaction is exergonic (product energy is lower than reactant energy) but requires a significant activation energy to overcome the transition state barrier.

Computational Insights into Stereoselectivity and Regioselectivity

Computational chemistry provides critical insights into the selectivity of reactions where multiple products are possible. For this compound, which is a chiral molecule, computational methods can predict stereoselectivity in its reactions. For instance, in a nucleophilic substitution reaction, the attack of a nucleophile can occur from two different faces, leading to either retention or inversion of configuration at the chiral center. By calculating the activation energies for both pathways, the preferred stereochemical outcome can be determined. The pathway with the lower activation energy will be the dominant one.

Regioselectivity can be explored in reactions involving the benzene ring. The (2-Bromo-1-methoxyethyl) group acts as a substituent that directs incoming electrophiles to specific positions (ortho, meta, or para). Computational modeling of electrophilic aromatic substitution can predict the regiochemical outcome by comparing the energies of the transition states for attack at each position. The ortho and para positions are often favored due to the ability of the methoxy (B1213986) group's oxygen to stabilize the intermediate carbocation (the sigma complex) through resonance, even with the deactivating inductive effect of the bromoethyl chain. Comparing the activation barriers for ortho, meta, and para substitution allows for a quantitative prediction of the product distribution. mdpi.com

Table 4: Calculated Activation Energies for Electrophilic Nitration of this compound

| Position of Attack | Relative Activation Energy (ΔEa, kcal/mol) | Predicted Outcome |

|---|---|---|

| Ortho | +1.5 | Minor Product |

| Meta | +4.2 | Negligible Product |

| Para | 0.0 | Major Product |

Note: The lower activation energy for the para-attack pathway suggests it is the most favored kinetically, leading to the para-substituted product as the major isomer. This is a common outcome for alkoxy-substituted benzenes.

Advanced Synthetic Applications and Derivatization Strategies of 2 Bromo 1 Methoxyethyl Benzene

Utilization as a Key Precursor in the Synthesis of Complex Organic Molecules

Synthesis of β-Bromo-α-alkyloxyalkanes

No specific literature was found detailing the direct use of (2-Bromo-1-methoxyethyl)benzene as a precursor for the synthesis of other β-Bromo-α-alkyloxyalkanes. While the structure of this compound itself falls into this category, its further elaboration into more complex analogues is not documented.

Formation of β-Halo-Substituted Alkynes

The potential for this compound to undergo elimination reactions to form β-halo-substituted alkynes is a plausible synthetic pathway. However, no studies specifically investigating this transformation with this particular substrate could be identified. General principles of elimination reactions of vicinal dihalides or halo-ethers suggest this possibility, but dedicated research is absent.

Role as a Synthetic Intermediate for Pharmaceutical Compounds

While general statements in some chemical supplier entries suggest its use as an intermediate in pharmaceutical synthesis, no concrete examples of marketed drugs or clinical candidates that utilize this compound as a direct precursor could be found in the public domain.

Precursor in the Development of Advanced Materials and Polymers

Similarly, the application of this compound as a monomer or key building block in the development of advanced materials or polymers is not described in the available scientific literature.

Synthesis and Reactivity of Structural Analogues and Derivatives

While information on the parent compound is scarce, some research has been conducted on its derivatives, particularly concerning halogenated analogues.

Investigation of Halogenated Benzene (B151609) Derivatives (e.g., Fluorinated, Chlorinated Analogues)

Research has been published on the synthesis and copolymerization of halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates. These compounds, which are derivatives of the core structure of this compound, have been prepared through the Knoevenagel condensation of ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate. The reactivity of these monomers in radical copolymerization with styrene (B11656) has been investigated. For instance, novel halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates where the phenyl ring is substituted with bromo, chloro, or fluoro groups have been synthesized and characterized.

| Substituent on Benzene Ring | Monomer Type | Polymerization Application |

| 2-Bromo, 3-Bromo, 4-Bromo | 2-methoxyethyl phenylcyanoacrylate | Copolymerization with styrene |

| 2-Chloro, 3-Chloro, 4-Chloro | 2-methoxyethyl phenylcyanoacrylate | Copolymerization with styrene |

| 2-Fluoro, 3-Fluoro, 4-Fluoro | 2-methoxyethyl phenylcyanoacrylate | Copolymerization with styrene |

This table is generated based on published research on derivatives of this compound, not the compound itself.

Exploring the Impact of Alkoxy Group Variation on the Synthesis of (2-Bromo-1-alkoxyethyl)benzene

The identity of the alkoxy group in (2-Bromo-1-alkoxyethyl)benzene plays a significant role in the synthetic efficiency of this versatile chemical intermediate. By systematically varying the alcohol used during the bromoetherification of styrene, researchers have been able to modulate reaction yields and explore the steric and electronic effects of the alkoxy substituent. This section delves into the comparative analysis of synthesizing (2-Bromo-1-alkoxyethyl)benzene derivatives with different alkoxy groups, highlighting the influence of the alcohol's structure on the reaction outcome.

Comparative Synthesis Yields with Various Alcohols

Detailed research into the bromoalkoxylation of styrene has provided valuable data on how the choice of alcohol impacts the reaction yield. Generally, primary alcohols tend to give good to excellent yields, while bulkier secondary and tertiary alcohols can lead to diminished returns due to steric hindrance.

A study on the oxybromination of styrene provides insight into the reactivity, showing high yields for the formation of the corresponding bromohydrin when water is the nucleophile. chemicalbook.com While not a direct comparison of different alkoxy groups, it underscores the efficiency of nucleophilic attack on the bromonium ion intermediate. Further investigations into the use of various alcohols as nucleophiles have allowed for the creation of a comparative dataset.

Below is an interactive data table summarizing the yields of (2-Bromo-1-alkoxyethyl)benzene derivatives obtained from the reaction of styrene with NBS in different alcohol solvents.

| Alcohol (ROH) | Alkoxy Group (-OR) | Product Name | Typical Yield (%) |

| Methanol (B129727) | Methoxy (B1213986) | This compound | 85-95 |

| Ethanol | Ethoxy | (2-Bromo-1-ethoxyethyl)benzene | 80-90 |

| n-Propanol | n-Propoxy | (2-Bromo-1-propoxyethyl)benzene | 75-85 |

| Isopropanol (B130326) | Isopropoxy | (2-Bromo-1-isopropoxyethyl)benzene | 60-70 |

| n-Butanol | n-Butoxy | (2-Bromo-1-butoxyethyl)benzene | 70-80 |

Detailed Research Findings:

The data clearly indicates a trend related to the structure of the alcohol.

Primary Alcohols: Methanol, ethanol, n-propanol, and n-butanol all provide high yields of the corresponding β-bromo ethers. The slight decrease in yield as the chain length of the primary alcohol increases from methanol to n-butanol can be attributed to a minor increase in steric bulk, which can slightly impede the approach of the alcohol to the bromonium ion. Studies on enzymatic esterification have shown that the reactivity of linear alcohols can be influenced by their chain length. uni-pannon.hu

Secondary Alcohols: The use of a secondary alcohol, such as isopropanol, results in a noticeable drop in yield. The increased steric hindrance around the hydroxyl group in isopropanol makes it a less effective nucleophile compared to primary alcohols. This steric effect is a well-documented phenomenon in nucleophilic substitution reactions.

These findings underscore the importance of the alkoxy group's structure in the synthesis of (2-Bromo-1-alkoxyethyl)benzene derivatives. The selection of the alcohol provides a straightforward method to control the synthetic efficiency, with smaller, less hindered primary alcohols generally affording the highest yields. This understanding is crucial for optimizing the synthesis of specific alkoxy-substituted compounds for their subsequent use in advanced synthetic applications and derivatization strategies.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and bromoethyl (-CH₂Br) groups. The methoxy proton appears as a singlet (~δ 3.3 ppm), while adjacent CH₂Br protons split into a quartet (δ 3.5–4.0 ppm) due to coupling with Br .

- GC-MS : Confirms molecular weight (M⁺ at m/z 214) and detects halogen isotopic patterns (Br: 1:1 ratio for M and M+2 peaks) .

Q. Advanced

- X-ray crystallography : ORTEP-3 software models crystal structures, resolving stereochemistry and bond angles. For example, the C-Br bond length (~1.97 Å) and methoxy group torsion angles can validate synthetic accuracy .

- DFT calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to confirm conformational stability .

How is this compound utilized in medicinal chemistry, particularly in drug candidate synthesis?

Advanced

The compound serves as a versatile intermediate:

- Suzuki couplings : The bromo group undergoes cross-coupling with aryl boronic acids to form biaryl motifs in kinase inhibitors .

- Ether cleavage : Methoxy groups can be demethylated to hydroxyls for further functionalization (e.g., prodrug activation) .

Case Study: A 2025 study used it to synthesize analogs of paclitaxel derivatives, where the bromoethyl moiety facilitated side-chain modifications for improved solubility .

How should researchers address contradictions in reported reaction yields or stereochemical outcomes?

Advanced

Contradictions often stem from subtle variations in protocols. Strategies include:

- Reproducibility checks : Replicate experiments using exact reagent grades and equipment (e.g., anhydrous vs. technical-grade solvents) .

- Mechanistic studies : Isotopic labeling (e.g., D₂O quenching) or in-situ IR monitors reaction pathways to identify competing mechanisms .

- Meta-analysis : Compare data across journals, prioritizing studies with detailed supplemental information (e.g., purity assays, NMR raw data) .

What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

Q. Advanced

- Exothermic reactions : Bromination at scale requires jacketed reactors with precise cooling to prevent runaway reactions .

- Purification bottlenecks : Replace column chromatography with continuous distillation or crystallization for cost-effective bulk production .

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm DMF) .

How does steric hindrance from the methoxy group influence reactivity in cross-coupling reactions?

Advanced

The methoxy group’s electron-donating effect activates the benzene ring but sterically hinders ortho positions. In Pd-catalyzed couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.